Calcium nicotinate

Description

Contextualization within Nicotinate and Calcium Coordination Chemistry

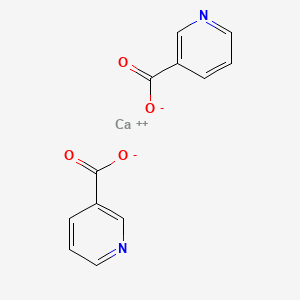

Calcium nicotinate, with the molecular formula C₁₂H₈CaN₂O₄ and a molar mass of approximately 284.28 g/mol acs.orgnih.gov, represents a coordination compound where calcium ions are coordinated by nicotinate ligands. Nicotinic acid (pyridine-3-carboxylic acid) acts as a bidentate or monodentate ligand, typically coordinating through its carboxylate group acs.orgnih.gov. The formation of this compound involves the reaction between nicotinic acid and a calcium source, such as calcium hydroxide, often synthesized via solid-phase synthesis methods at room temperature acs.orgnih.gov.

In the realm of coordination chemistry, this compound and related metal nicotinate complexes are explored for their diverse structural motifs, including polymeric chains where calcium ions are bridged by nicotinate groups and coordinated by water molecules nih.govresearchgate.netiaea.org. The coordination environment around the calcium ion often involves carboxylate oxygen atoms and sometimes water molecules, leading to varied coordination numbers and geometries nih.gov. The study of these complexes contributes to understanding crystal engineering, supramolecular assembly, and the fundamental interactions between metal cations and organic ligands nih.govresearchgate.netacs.org.

Overview of Scholarly Investigations and Research Trajectories

Scholarly investigations into this compound primarily revolve around its synthesis and characterization, establishing its chemical identity and properties. Researchers employ a range of analytical techniques to elucidate its structure and composition. These include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and confirm the formation of the nicotinate ligand by observing characteristic absorption bands and the disappearance of the hydroxyl (-OH) stretch from the carboxylic acid group of nicotinic acid upon coordination acs.orgjsheld.comspectroscopyonline.comresearchgate.netusda.gov.

Elemental Analysis: Quantifies the elemental composition (e.g., Calcium, Carbon, Hydrogen, Nitrogen) to verify the theoretical stoichiometry of the synthesized compound acs.orgacs.org.

X-ray Diffraction (XRD): Crucial for determining the crystalline structure, phase purity, and lattice parameters of this compound, distinguishing it from its precursor materials acs.orgnih.govjkdhs.orgscirp.orgmdpi.com.

Thermal Analysis (TG, DTA, DSC): Investigates the thermal stability, decomposition pathways, and phase transitions of the compound, providing insights into its behavior at elevated temperatures acs.orgnih.goviaea.orgresearchgate.netakjournals.comnetzsch.com.

Thermodynamic Measurements: Studies such as low-temperature heat capacity measurements and solution-reaction calorimetry are used to determine thermodynamic properties like the standard molar enthalpy of formation acs.orgnih.gov.

Research trajectories have focused on understanding the solid-state properties and the thermochemical cycle involved in its formation acs.orgnih.gov. While direct applications of this compound itself are less detailed in the provided research snippets, the study of its synthesis and characterization forms a foundational aspect of inorganic and coordination chemistry research.

Fundamental Role in Biochemical and Materials Science Research Paradigms

This compound plays a role in research paradigms by serving as a model compound for studying the coordination chemistry of calcium with organic ligands and as a potential precursor or component in materials science research.

In biochemical research , while this compound itself is not extensively discussed for direct biochemical functions in the provided literature, its constituent parts are highly relevant. Nicotinic acid (niacin) and its derivatives, such as Nicotinamide Adenine Dinucleotide Phosphate (NAADP), are known to be involved in intracellular calcium signaling pathways, acting as regulators of calcium channels nih.govmdpi.comnih.govresearchgate.netnih.gov. Calcium ions themselves are fundamental to numerous biochemical processes, including enzyme activation, signal transduction, and cellular communication nih.govresearchgate.netpatsnap.comdrugbank.com. Therefore, this compound, as a compound containing both calcium and a biologically relevant organic moiety, can be a subject of study in contexts exploring metal-ligand interactions relevant to biological systems or as a source of these components in specific research assays.

In materials science , this compound can be investigated for its potential as a precursor for novel materials, particularly in the context of coordination polymers or metal-organic frameworks (MOFs), although specific examples for this compound are limited in the provided snippets. Studies on related metal nicotinate complexes explore their thermal decomposition behavior and potential applications, with final residues often being metal oxides iaea.orgresearchgate.net. The general research into calcium-based materials, such as calcium silicates, titanates, and carbonates, highlights the importance of calcium compounds in developing materials with specific electrical, dielectric, or structural properties for applications ranging from electronics to biomaterials jkdhs.orgscirp.orgopenaccessjournals.comtci-thaijo.orgresearchgate.net. This compound, with its defined crystalline structure and thermal properties, could potentially be explored as a component in such material development.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source Reference |

| Molecular Formula | C₁₂H₈CaN₂O₄ | acs.orgnih.gov |

| Molar Mass | 284.28 g/mol (computed) | acs.org |

| CAS Number | 823-77-8 | acs.orgnih.gov |

| IUPAC Name | calcium;pyridine-3-carboxylate | acs.org |

| Synonyms | Calcium dinicotinate, Nicotinic acid, calcium salt | acs.orgnih.gov |

| Synthesis Method | Room-temperature solid phase synthesis | acs.orgnih.gov |

| Characterization | FTIR, Elemental Analysis, XRD, Thermal Analysis | acs.orgacs.orgnih.gov |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfHCa(Nic)₂°) | -(1113.17 ± 1.87) kJ·mol⁻¹ | acs.orgnih.gov |

| Enthalpy Change of Solid Phase Reaction (Nicotinic acid + Ca(OH)₂) | -(9.121 ± 0.336) kJ·mol⁻¹ | acs.orgnih.gov |

| Heat Capacity Measurement Range | 78 K to 400 K | acs.orgnih.gov |

Table 3: Elemental Analysis of this compound

| Element | Theoretical Content (%) | Practical Content (%) |

| Ca | 14.10 | 14.06 |

| C | 50.70 | 50.67 |

| H | 2.84 | 2.88 |

| N | 9.85 | 9.89 |

| Purity | - | >99.50 mol% |

Source: acs.org

Table 4: Key FTIR Observations in this compound Synthesis

| Functional Group / Band Type | Observation for this compound | Significance | Source Reference |

| O-H Stretching Vibration | Absent | Indicates the deprotonation of the carboxylic acid group of nicotinic acid. | acs.org |

| Carboxylate (COO⁻) Stretch | Present (typically ~1600-1550 cm⁻¹, ~1400 cm⁻¹) | Confirms the presence of the nicotinate ligand coordinated to the calcium ion. | acs.orgresearchgate.netusda.gov |

Compound List

this compound

Nicotinic acid

Calcium hydroxide

Calcium

Nicotinate

2-chloronicotinate

Nicotinamide

Nicotinamide adenine dinucleotide (NAD⁺)

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

Nicotinic acid adenine dinucleotide phosphate (NAADP)

Nicotinic acid adenine dinucleotide (NAAD⁺)

Nicotinamide riboside (NR)

Nicotinamide mononucleotide (NMN)

Amlodipine

Amlodipine nicotinate

Amlodipine besylate

Calcium carbonate

Calcium silicate

Calcium titanate

Calcium phosphate

Propriétés

Numéro CAS |

823-77-8 |

|---|---|

Formule moléculaire |

C6H5CaNO2 |

Poids moléculaire |

163.19 g/mol |

Nom IUPAC |

calcium;pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO2.Ca/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9); |

Clé InChI |

ANAYXXGDTUJQKJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Ca+2] |

SMILES canonique |

C1=CC(=CN=C1)C(=O)O.[Ca] |

Autres numéros CAS |

823-77-8 |

Numéros CAS associés |

59-67-6 (Parent) |

Origine du produit |

United States |

Synthesis and Preparation Methodologies

Solid-State Synthesis Approaches

Solid-state synthesis provides a solvent-free and often environmentally cleaner route to calcium nicotinate. These methods rely on the direct reaction between solid reactants, initiated by mechanical or thermal energy.

A notable solid-state method is the room-temperature solid-phase synthesis of anhydrous this compound. acs.org This technique involves the direct mechanical grinding of nicotinic acid (HNic) with a calcium precursor, such as calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). acs.orgacs.org The energy imparted by grinding facilitates the chemical reaction, leading to the formation of the this compound complex. This solvent-free approach is considered a form of green chemistry. The progress of the reaction can be effectively monitored by analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray powder diffraction (XRPD), which confirm the formation of the new compound by showing characteristic changes in the spectral and diffraction patterns. acs.orgacs.org

Understanding the thermodynamics of the synthesis is crucial for process optimization. The standard molar enthalpy of formation for anhydrous this compound has been determined using various calorimetric techniques. acs.org For the solid-phase reaction between nicotinic acid and calcium hydroxide, the enthalpy change has been measured, providing key data on the reaction's energetics. acs.orgacs.org A thermochemical cycle, in accordance with Hess's law, can be designed to calculate the standard molar enthalpy of formation of the complex. acs.orgacs.org These thermodynamic parameters are vital for assessing the feasibility and spontaneity of the synthesis reaction.

Room-Temperature Solid Phase Synthesis Techniques

Solution-Based Synthesis Protocols

Solution-based methods are common for synthesizing this compound, allowing for excellent control over stoichiometry and product homogeneity.

This compound is a coordination complex, and its synthesis in solution is a classic example of chelation and complexation. google.com In a typical process, nicotinic acid is dissolved in a solvent, often water, and a soluble calcium salt like calcium chloride (CaCl₂) is introduced. chemicalbook.commdpi.com The pH of the solution may be adjusted to facilitate the deprotonation of the nicotinic acid's carboxylic group, enabling it to coordinate with the calcium ions. mdpi.com The resulting this compound complex can then be isolated by crystallization.

| Parameter | Description | Example |

| Ligand Source | The molecule that binds to the central calcium ion. | Nicotinic Acid |

| Calcium Source | The salt providing the calcium ions for the complex. | Calcium Chloride |

| Solvent | The medium in which the reaction takes place. | Water, Ethanol |

| pH Adjustment | Often required to facilitate the coordination reaction. | Addition of a base |

Wet chemistry techniques are employed to ensure a uniform distribution of calcium ions, leading to a homogeneous and pure product. mdpi.com These methods involve dissolving the calcium precursor, which can be calcium nitrate or calcium hydroxide, and the nicotinic acid in a suitable solvent to create a homogenous solution. mdpi.comsemanticscholar.org By carefully controlling parameters such as reactant concentrations, temperature, and stirring rate, the precipitation of a uniform product can be achieved. This approach minimizes the formation of impurities and ensures the desired stoichiometry of the final this compound complex. mdpi.com

Chelate and Complexation Synthesis Routes

Precursor Utilization in Chemical Synthesis

The selection of appropriate precursors is a critical factor that influences the reaction pathway, conditions, and the final product characteristics.

In solid-state synthesis, the common precursors are nicotinic acid along with calcium oxide or calcium hydroxide. acs.orgacs.org The choice between the oxide and hydroxide can affect the reaction rate and completeness.

For solution-based syntheses, a broader range of precursors is available. Nicotinic acid or its esters, such as methyl nicotinate, can serve as the ligand source. researchgate.netresearchgate.net Various soluble calcium salts, including calcium chloride and calcium nitrate, are frequently used as the calcium source. chemicalbook.commdpi.com The selection of precursors is often dictated by factors like solubility, cost, and the desired purity of the final this compound product.

Nicotinic Acid as a Core Reactant

Nicotinic acid, chemically known as pyridine-3-carboxylic acid, is the fundamental precursor for the formation of this compound. irjmets.com It provides the nicotinate anion that complexes with calcium ions. The synthesis of this compound is essentially an acid-base reaction where nicotinic acid reacts with a calcium base.

Research has shown that nicotinic acid can react with various calcium-containing minerals, such as calcium phosphate, calcium oxalate, and calcium carbonate, to form aqueous soluble compounds. irjmets.com The formation of these soluble complexes is evidenced by weight loss of the minerals and breaks in the curves of conductometric titrations. irjmets.com This reactivity highlights nicotinic acid's capability to form complexes with calcium ions in different stoichiometries. irjmets.com While these complexes are described as moderately soluble, their solubility is significantly greater than that of the original calcium salts, such as calcium oxalate. irjmets.com

Calcium Hydroxide and Related Calcium Sources in Synthetic Pathways

Calcium hydroxide is a frequently used and effective calcium source for the synthesis of this compound. google.comacs.org Its reaction with nicotinic acid is a straightforward neutralization process, yielding this compound and water. The efficiency and conditions of this reaction have been detailed in various contexts.

One method describes the synthesis of anhydrous this compound via a room-temperature solid-phase reaction between nicotinic acid and calcium hydroxide. acs.org The enthalpy change for this specific solid-phase reaction has been determined to be -9.121 ± 0.336 kJ·mol⁻¹. acs.org

In other applications, particularly for purification, calcium hydroxide is added to a solution containing nicotinic acid to precipitate it as this compound, which is insoluble in certain organic solvents like aliphatic ketones even at high temperatures. google.com The presence of a small amount of water can significantly accelerate the reaction between calcium hydroxide and nicotinic acid, reducing the reaction time from potentially days to about half an hour. google.com The completion of this reaction can be monitored by checking the pH of the solution; a pH of 10 or higher in a diluted sample indicates the complete conversion of nicotinic acid. google.com

Beyond purification of nicotinamide, this precipitation method is also employed to separate nicotinic acid from isonicotinic acid. google.com By reacting the acid mixture with calcium hydroxide in a hot aqueous alcohol solvent, the less soluble this compound precipitates and can be separated by filtration, while calcium isonicotinate remains in solution. google.com

Other calcium bases, such as calcium carbonate and calcium phosphate, also react with nicotinic acid to form soluble this compound complexes. irjmets.com

Interactive Data Table: Synthesis Parameters for this compound

| Reactant 1 | Reactant 2 | Solvent/Medium | Reaction Condition | Outcome/Purpose | Reference |

| Nicotinic acid | Calcium hydroxide | Solid-phase | Room Temperature | Synthesis of anhydrous this compound | acs.org |

| Nicotinic acid | Calcium hydroxide | Aliphatic ketone (e.g., methyl isobutyl ketone) and water | Elevated temperature | Separation of nicotinic acid from nicotinamide | google.com |

| Nicotinic acid | Calcium hydroxide | Aqueous alcohol (40-90%) | Elevated temperature | Separation of nicotinic acid from isonicotinic acid | google.com |

| Nicotinic acid | Calcium hydroxide | 3A denatured ethyl alcohol | 60-70 °C | Purification and recovery of unreacted nicotinic acid | google.com |

| Nicotinic acid | Calcium Oxalate, Calcium Phosphate, Calcium Carbonate | Aqueous solution | Not specified | Dissolution of calcium minerals by forming soluble complexes | irjmets.com |

Advanced Structural Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods analyze the interaction of electromagnetic radiation with matter, providing information about molecular structure, bonding, and electronic states.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique that identifies functional groups and provides a unique molecular "fingerprint" for a substance frontiersin.orgnih.govgavinpublishers.comjsheld.commdpi.com. By measuring the absorption of infrared radiation at specific wavelengths, FTIR reveals the vibrational modes of chemical bonds within a molecule. For Calcium nicotinate, FTIR analysis has been employed to characterize its structure and composition acs.org. Studies indicate that the FTIR spectrum of this compound exhibits characteristic peaks that differ from its precursors, such as nicotinic acid and calcium hydroxide, thereby serving as a key identifier for the synthesized compound acs.org. The nicotinate moiety, containing a pyridine ring and a carboxylate group, would display characteristic absorption bands corresponding to C-H stretching and bending in the aromatic ring, C=C and C=N stretching vibrations, and asymmetric and symmetric stretching vibrations of the carboxylate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within molecules, typically involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) ubbcluj.rorsc.orgudel.edu. This technique is sensitive to conjugated systems and aromatic rings, which absorb light in the UV-Vis region. While specific UV-Vis absorption maxima (λmax) for this compound were not detailed in the provided search results, studies on related aromatic compounds, such as nicotine, show characteristic absorption bands attributed to π–π* and n–π* electronic transitions nih.gov. The pyridine ring present in the nicotinate structure is expected to contribute to UV absorption.

Solid-State Cross-Polarization Magic-Angle Spinning Nuclear Magnetic Resonance (CP-MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is invaluable for characterizing the structure and dynamics of solid materials core.ac.ukresearchgate.netresearchgate.netnih.govnih.gov. This technique provides detailed information about the local electronic environment of atomic nuclei, such as carbon-13 (¹³C), through characteristic chemical shifts. These shifts are sensitive to the molecular structure, bonding, and intermolecular interactions. Although specific ¹³C CP-MAS NMR data for this compound were not found in the provided search results, this method is widely used to elucidate the structure of organic compounds and their metal complexes, offering insights into the arrangement of atoms and potential structural modifications upon salt formation researchgate.netnih.gov.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy probes molecular vibrations through the inelastic scattering of light, generating a unique "vibrational fingerprint" that aids in material identification and structural analysis rms-foundation.chspectroscopyonline.comnih.govmdpi.comksu.edu.sa. It is often considered complementary to FTIR spectroscopy, as it is sensitive to different types of molecular vibrations, particularly those involving homonuclear bonds ksu.edu.sa. While specific Raman spectral data for this compound were not available in the searched literature, the technique is broadly applied for qualitative and quantitative analysis of chemical compounds, providing insights into their composition and structural conformation spectroscopyonline.comnih.govmdpi.com.

Diffraction-Based Structural Elucidation

Diffraction techniques utilize the scattering of X-rays or other radiation by the ordered arrangement of atoms in a crystalline lattice to determine structural information.

X-ray Powder Diffraction (XRD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRD) is a primary method for identifying crystalline phases within a sample rms-foundation.chresearchgate.netjkdhs.orgmalvernpanalytical.comnih.gov. Each crystalline material possesses a unique diffraction pattern, characterized by specific diffraction angles (2θ) and intensities, which acts as a fingerprint for that phase jkdhs.orgmalvernpanalytical.com. By comparing the measured diffraction pattern of a sample to established databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), crystalline phases can be identified and quantified jkdhs.orgnih.gov.

Research indicates that XRD analysis of this compound reveals distinct diffraction peaks that differentiate it from its precursors, nicotinic acid and calcium hydroxide acs.org. The characteristic diffraction patterns observed for this compound can be summarized as follows:

| Compound | Characteristic 2θ Angle Range (degrees) | Number of Peaks |

|---|---|---|

| Nicotinic Acid | 25–30 | 4 |

| Calcium Hydroxide | 18, 29, 30, 35, 47, 52, 55 | 7 |

| This compound | 12, 22, 24, 33 | 5 |

Note: The data for this compound indicates two characteristic peaks near 22° and three additional characteristic peaks in the range of 12°, 24°, and 33° acs.org.

This distinct set of diffraction peaks confirms the formation of a new crystalline phase upon the reaction of nicotinic acid with a calcium source, allowing for its identification and assessment of crystalline purity acs.orgresearchgate.netmalvernpanalytical.com.

Single Crystal X-ray Diffraction for Atomic Arrangement Determination

Single crystal X-ray diffraction (SCXRD) is a fundamental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can deduce the unit cell dimensions, space group, and the exact positions of atoms, thereby elucidating the compound's crystal structure. While specific SCXRD data for this compound itself are not extensively detailed in the provided search results, the general application of SCXRD in determining crystal structures of related compounds, such as diltiazem nicotinate rsc.org and silver(I) nicotinate clusters researchgate.net, highlights its utility in establishing the precise atomic arrangement and supramolecular linkages in nicotinate salts. The technique is crucial for understanding how calcium ions coordinate with nicotinate ligands and how these units pack together in the solid state.

Neutron Powder Diffraction for Light Atom Localization

Neutron powder diffraction (NPD) is a powerful technique, particularly valuable for locating light atoms (like hydrogen and oxygen) within a crystal structure, especially when they are positioned near heavier atoms hewat.netmlz-garching.destfc.ac.uk. Unlike X-rays, which interact with electrons and thus scatter more strongly with heavier elements, neutrons interact with atomic nuclei. This difference in interaction makes neutron diffraction highly sensitive to light elements. While direct NPD studies on this compound are not explicitly found in the search results, NPD is widely used for inorganic compounds, including calcium-containing materials like whitlockite mdpi.com, to precisely determine atomic positions and understand bonding environments. If this compound were to contain water of hydration or specific arrangements of its organic ligand, NPD would be instrumental in pinpointing the exact locations of hydrogen atoms within the crystal lattice.

Thermal and Microscopic Characterization

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like DTA and TGA provide crucial information about a material's thermal stability, decomposition pathways, and phase transitions. TGA measures mass loss as a function of temperature, indicating decomposition or dehydration events, while DTA detects thermal events such as melting, crystallization, or decomposition by measuring the temperature difference between a sample and a reference slideshare.netcas.czcore.ac.uk.

Research on related metal nicotinate complexes, such as those involving cobalt, nickel, copper, and zinc, has utilized TG-DTA or TG-DSC to study their thermal behavior. These studies often report dehydration steps for hydrated forms and subsequent decomposition of the anhydrous compounds, identifying gaseous products like CO, CO2, and pyridine researchgate.netabq.org.brresearchgate.net. For this compound, TGA/DTA would be expected to reveal any water of hydration and the temperatures at which the nicotinate ligand decomposes, likely yielding calcium oxide or carbonate as the final residue. While specific decomposition temperatures for this compound are not detailed in the provided snippets, studies on similar calcium salts, like calcium alginate, show decomposition occurring in stages, with significant weight loss typically observed above 200 °C mdpi.com.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is employed to examine the surface topography and morphology of materials at a microscopic level. It utilizes a focused beam of electrons to scan the surface, generating images based on the detected secondary or backscattered electrons ibecbarcelona.eumdpi.comacademie-sciences.frrcsi.sciencenih.gov. SEM can reveal the shape, size, and surface texture of this compound particles. For instance, studies on other calcium-containing materials, such as nanostructured calcium-incorporated dental implant surfaces, show highly structured textures with irregular, multi-scale hollows mdpi.com. Similarly, SEM analysis of calcite microcrystals has been used to image their bulk morphology and surface features nih.gov. While specific SEM images or detailed morphological descriptions of this compound are not provided, the technique would offer insights into the crystalline or amorphous nature and the surface characteristics of the synthesized compound.

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

Transmission Electron Microscopy (TEM) provides higher resolution than SEM, enabling the visualization of materials at the nanoscale, including atomic arrangements and fine structural details nih.govmdpi.complos.orgrsc.org. TEM works by passing a beam of electrons through a very thin sample, with the transmitted electrons forming an image. It is particularly useful for studying the internal structure, morphology, and defects of nanomaterials. For this compound, TEM could be used to examine the size and shape of nanocrystals or aggregates, and to investigate any internal structural features. For example, TEM has been used to study the nanoscale surface structures of calcite microcrystals nih.gov and to monitor the nanoscale structuration of calcium carbonate through liquid phase TEM nih.gov.

Atomic Force Microscopy (AFM) for Topographical Analysis

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that maps surface topography with very high resolution, often down to the nanometer or even atomic scale ntu.edu.sgmdpi.comrockymountainlabs.comnih.gov. AFM works by scanning a sharp tip attached to a flexible cantilever across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and these deflections are recorded to generate a three-dimensional topographical map. AFM can reveal fine details of surface features, step heights, and roughness. While specific AFM data for this compound are not detailed, it is a standard technique for analyzing the surface topography of crystalline materials, including calcium-containing compounds like calcium carbonate mdpi.com.

Despite extensive searches for crystallographic data and detailed research findings specifically for "this compound," the necessary information to fulfill the requirements for sections 3.4.1 (Supramolecular Assembly and Intermolecular Interactions), 3.4.2 (Crystal System and Space Group Determination), and 3.4.3 (Hirschfeld Surface Analysis of Intermolecular Contacts) was not found in the provided search results.

The searches yielded information on elemental calcium, calcium carbonate, various other calcium complexes, and nicotinate in different chemical contexts, but not the specific advanced structural characterization data for this compound itself. Therefore, it is not possible to generate the article with the required detail and scientific accuracy for the specified sections.

Analytical Chemistry Methodologies and Validation

Chromatographic Techniques for Nicotinate Compound Analysis

Chromatographic methods, particularly HPLC, are widely utilized for the separation, identification, and quantification of nicotinate compounds due to their specificity, sensitivity, and ability to handle complex mixtures.

HPLC method development for nicotinate compounds typically involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and accurate quantification. Studies on nicotinic acid and nicotinamide have established effective HPLC protocols. For instance, a reversed-phase HPLC method using an Agilent ZORBAX SB-C18 column with a mobile phase of acetonitrile and distilled water (85:15) at pH 4.5, with UV detection at 261 nm, has been successfully applied for the simultaneous determination of atorvastatin calcium and nicotinic acid researchgate.net. Another approach utilized a Phenomenex Luna C18 column with a mobile phase of sodium acetate buffer (pH 2.5) and acetonitrile (90:10) for the simultaneous determination of nicotinic acid, folic acid, and cyanocobalamin, with detection at 278 nm researchgate.net. These methods demonstrate the versatility of RP-HPLC for analyzing compounds related to nicotinate.

Table 1: Representative HPLC Method Parameters for Nicotinate Compound Analysis

| Parameter | Study researchgate.net (Atorvastatin/Nicotinic acid) | Study researchgate.net (Nicotinic acid/Folic acid/Cyanocobalamin) | Study sielc.com (Nicotinic acid/Nicotinamide etc.) | Study tandfonline.com (Xanthinol nicotinate) |

| Column | Agilent ZORBAX SB-C18 (150 × 4.6 mm, 3.5 µm) | Phenomenex Luna 5 µ c18 (250x4.6 mm, 100 Å) | Primesep 100 (4.6×150 mm, 5 µm) | Hibar® C18 (250 mm × 4.6 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile: Distilled Water (85:15), pH 4.5 | Sodium acetate buffer (pH 2.5) : Acetonitrile (90:10) | Water, Acetonitrile (MeCN), H₂SO₄ buffer | Methanol:ACN (90:10) : Water (pH 3.0) (50:50% v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 ml/min | 0.5 mL/min |

| Detection Wavelength | 261 nm | 278 nm | 250 nm | 272 nm |

| Retention Time (NIC) | 3.125 min | 3.79 min | Varies | 6.821 min |

RP-HPLC is a cornerstone for nicotinate analysis, offering excellent separation capabilities for compounds with varying polarities. Studies have demonstrated its application in analyzing nicotinic acid in combination with other active pharmaceutical ingredients researchgate.netijpsonline.comscispace.com. For instance, a method for atorvastatin calcium and nicotinic acid employed a C18 column with a mobile phase of acetonitrile, methanol, and potassium dihydrogen phosphate buffer, achieving good resolution and linearity in the range of 2-24 µg/ml for atorvastatin calcium and 60-250 µg/ml for nicotinic acid ijpsonline.com. Recoveries for nicotinic acid in such studies typically range from 98.82% to 101.30%, indicating high accuracy ijpsonline.com. RP-HPLC has also been used for myristyl nicotinate and nicotinic acid in dermatological preparations, with mean recoveries for myristyl nicotinate ranging from 97.0-101.2% nih.govcolab.ws.

UFLC represents an advancement over conventional HPLC, offering significantly reduced analysis times and lower solvent consumption while maintaining high resolution and sensitivity scielo.brresearchgate.net. Studies on xanthinol nicotinate have utilized RP-UFLC methods, achieving linearity in the range of 1.0-300 µg/mL with average recoveries between 98.99-102.87% researchgate.net. UFLC coupled with mass spectrometry (UFLC/MS-IT-TOF) has also been employed in metabonomic studies, revealing abnormalities in nicotinate and nicotinamide metabolism nih.gov. The advantages of UFLC make it a highly suitable technique for routine analysis and high-throughput screening of nicotinate compounds.

Reversed-Phase HPLC (RP-HPLC) Applications

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometric methods, particularly UV/Vis spectrophotometry and its derivative techniques, offer rapid, cost-effective, and sensitive approaches for the quantification of nicotinate compounds.

UV/Vis spectrophotometry is widely used for determining the concentration of substances that absorb ultraviolet or visible light. For niacin (nicotinic acid), a UV spectrophotometric method using ethanol as a solvent has been developed, with a maximum absorbance (λmax) at 262 nm japsonline.com. This method demonstrated linearity in the range of 1-19 µg/mL with a correlation coefficient (R²) of 0.9991, a limit of detection (LOD) of 0.64 µg/mL, and a limit of quantification (LOQ) of 1.94 µg/mL japsonline.com. Similarly, a UV-Vis method for pure nicotine in methanol reported a λmax at 261 nm, with a linear response for concentrations between 2–12 µg/mL (R²=0.998), accuracy between 98–101%, and LOD/LOQ values of 0.422 µg/mL and 2.513 µg/mL, respectively researchgate.netjddtonline.info. Other studies have reported UV detection for nicotine at 260 nm scitepress.org or 610 nm after a specific chemical reaction pulsus.com.

Table 2: Representative UV/Vis Spectrophotometry Parameters for Niacin/Nicotine Analysis

| Analyte | Solvent | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Niacin (Nicotinic Acid) | Ethanol | 262 nm | 1-19 | 0.9991 | 0.64 | 1.94 | japsonline.com |

| Nicotine | Methanol | 261 nm | 2-12 | 0.998 | 0.422 | 2.513 | researchgate.net, jddtonline.info |

| Nicotine | N/A | 260 nm | N/A | N/A | N/A | N/A | scitepress.org |

| Nicotine | N/A | 610 nm | N/A | N/A | N/A | N/A | pulsus.com |

Derivative spectrophotometry is a powerful technique for resolving overlapping spectral bands and enhancing selectivity, making it invaluable for analyzing complex mixtures or samples with interfering components orientjchem.orgscholarsresearchlibrary.com. By converting zero-order absorbance spectra to their first or higher derivatives, broad bands are sharpened, and baseline shifts are eliminated scholarsresearchlibrary.com. This approach has been applied to the simultaneous determination of compounds like nicotinamide. For instance, a study using first and second-order derivative spectrophotometry for the simultaneous estimation of Diclofenac sodium and Nicotinamide reported linear ranges for Nicotinamide from 10-140 µg/mL, with correlation coefficients (R²) between 0.9938-0.9998 and recoveries of 97.95-102.50% orientjchem.org. First-order derivative spectrophotometry has also been used for the simultaneous determination of Vitamin C and Nicotinamide, achieving linearity between 2-24 μg·mL⁻¹ and recoveries of 95.3 to 101.9% for Nicotinamide nih.gov. The ability of derivative spectrophotometry to improve resolution makes it a suitable technique for analyzing nicotinate compounds in complex formulations.

Table 3: Derivative Spectrophotometry Validation for Nicotinamide

| Analyte | Derivative Order | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Recovery (%) | Reference |

| Nicotinamide | 1st & 2nd | 10-140 | 0.9938-0.9998 | 97.95-102.50 | orientjchem.org |

| Nicotinamide | 1st | 2-24 | N/A | 95.3-101.9 | nih.gov |

Compound List:

Calcium nicotinate

Nicotinic acid

Nicotinamide

Nicotine

Myristyl nicotinate

Xanthinol nicotinate

Ethyl nicotinate

Atorvastatin calcium

Diclofenac sodium

Folic acid

Cyanocobalamin

Vitamin C (Ascorbic acid)

UV/Vis Spectrophotometry in Compound Quantification

Analytical Method Validation Frameworks

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, robustness, and system suitability demarcheiso17025.comgavinpublishers.comajprd.com. For this compound, analytical methods would typically involve quantifying both the nicotinic acid moiety and the calcium ion. High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing organic compounds like nicotinic acid derivatives, while spectrophotometric or titrimetric methods are often employed for inorganic ions like calcium researchgate.netresearchgate.nettandfonline.comtitrations.infomt.comsielc.com.

Accuracy Assessment in Analytical Procedures

Accuracy in analytical chemistry refers to the closeness of agreement between the value found and an accepted true or reference value gavinpublishers.com. For this compound, accuracy would be assessed by determining the percentage recovery of the analyte when known amounts are added to a sample matrix, or by comparing results obtained by the method under investigation with those from a reference method.

Studies on related compounds demonstrate typical recovery ranges. For instance, in the analysis of Atorvastatin calcium and Nicotinic acid using RP-HPLC, recoveries were reported between 99.031% and 99.744% researchgate.net. Similarly, for Xanthinol Nicotinate, accuracy studies using HPLC yielded recovery percentages ranging from 99.59% to 100.20% tandfonline.com. Generally, an accuracy of 98-102% for drug products is considered acceptable, with 99-101% for drug substances gavinpublishers.com.

Table 1: Typical Accuracy Data for Related Nicotinic Acid Derivatives

| Analyte/Compound Studied | Method | Recovery Range (%) | Reference |

| Atorvastatin calcium | RP-HPLC | 99.031 | researchgate.net |

| Nicotinic acid | RP-HPLC | 99.744 | researchgate.net |

| Xanthinol nicotinate | HPLC | 99.59 - 100.20 | tandfonline.com |

| Xanthinol nicotinate | HPTLC | 99.42 - 99.81 | tandfonline.com |

| Isoniazid | HPLC | 96.57 - 107.99 | univpancasila.ac.id |

| Calcium Dobesilate | HPLC | 98 - 102 | bibliotekanauki.pl |

Precision and Reproducibility Studies

Precision assesses the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility demarcheiso17025.com. For this compound, precision would be determined by analyzing replicate samples.

Repeatability (intra-assay precision) is typically assessed by analyzing multiple replicates of the same sample within a short period demarcheiso17025.com. Intermediate precision considers variations within the same laboratory, such as different days, analysts, or equipment. Reproducibility assesses precision between different laboratories. Acceptable relative standard deviation (RSD) values are crucial. For pharmaceutical analysis, RSD values are generally expected to be below 2% for assay methods demarcheiso17025.comtandfonline.com. For example, studies on Xanthinol Nicotinate reported repeatability RSD of 0.72% and interday precision values between 1.00% and 1.92% tandfonline.com.

Table 2: Typical Precision Data (RSD %) for Related Nicotinic Acid Derivatives

| Analyte/Compound Studied | Precision Level | RSD (%) | Reference |

| Xanthinol nicotinate | Repeatability | 0.72 | tandfonline.com |

| Xanthinol nicotinate | Interday | 1.00 - 1.92 | tandfonline.com |

| Calcium Dobesilate | Overall | < 1 | bibliotekanauki.pl |

| Fosamprenavir | Precision | 0.5 - 1.7 | nih.gov |

Linearity and Calibration Range Determination

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range gavinpublishers.com. For this compound, linearity would be established by analyzing a series of standard solutions at different concentrations. The relationship between the instrument's response (e.g., peak area in HPLC, absorbance in UV-Vis) and the analyte concentration is assessed.

A high correlation coefficient (r or r²) is indicative of good linearity. For many pharmaceutical analyses, correlation coefficients greater than 0.999 are required researchgate.netsielc.comunivpancasila.ac.idbibliotekanauki.plnih.gov. The linearity range is the interval between the lowest and highest concentrations for which the method has been shown to be linear, accurate, and precise gavinpublishers.com. For example, a validated RP-HPLC method for Atorvastatin calcium and Nicotinic acid showed linearity in the ranges of 2–12 µg/mL and 10–80 µg/mL, respectively, with correlation coefficients of 0.999 for both researchgate.net.

Table 3: Typical Linearity Data for Related Nicotinic Acid Derivatives

| Analyte/Compound Studied | Analytical Technique | Linearity Range | Correlation Coefficient (r or r²) | Reference |

| Atorvastatin calcium | RP-HPLC | 2–12 µg/mL | 0.999 | researchgate.net |

| Nicotinic acid | RP-HPLC | 10–80 µg/mL | 0.999 | researchgate.net |

| Xanthinol nicotinate | HPLC | 0.01–1000 µg/mL | 0.999 | tandfonline.com |

| Isoniazid | HPLC | N/A (reported as r=0.9996) | 0.9996 | univpancasila.ac.id |

| Fosamprenavir | HPLC | N/A (reported as R²=0.999) | 0.999 | nih.gov |

System Suitability Testing for Method Performance

System suitability testing (SST) is an integral part of an analytical procedure that is used to ensure that the analytical system (instrument, reagents, method) is capable of providing acceptable results before or during sample analysis demarcheiso17025.comeuropa.eu. For an HPLC method used for this compound, SST parameters might include:

Resolution: Ensuring adequate separation between this compound peaks and any potential impurities or other components europa.eudemarcheiso17025.com.

Tailing Factor: Assessing the symmetry of the analyte peak, indicating good chromatographic performance researchgate.nettandfonline.comdemarcheiso17025.com.

Theoretical Plates: A measure of the column's efficiency, indicating the number of theoretical plates should be within acceptable limits researchgate.netresearchgate.nettandfonline.com.

Injection Repeatability: The RSD of peak area or retention time for multiple injections of the same standard solution, typically required to be less than 2% demarcheiso17025.comtandfonline.com.

For UV-Vis spectrophotometry, system suitability might involve checking the absorbance linearity of standards or the stability of the reagent blank. For titrimetric methods, parameters like the sharpness of the endpoint and the precision of replicate titrations would be assessed.

Molecular and Cellular Mechanisms

Calcium Signaling Pathways and Nicotinate Derivatives

The involvement of nicotinate derivatives in calcium signaling highlights a sophisticated mechanism for cellular regulation. These molecules, derived from NAD⁺ and NADP⁺, act as potent second messengers, capable of eliciting precise and localized Ca²⁺ signals that are distinct from other well-established pathways.

Nicotinate Adenine Dinucleotide Phosphate (NAADP) as a Second Messenger in Calcium Mobilization

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as the most potent endogenous Ca²⁺-mobilizing messenger. wikipedia.orgox.ac.ukfrontiersin.org Structurally similar to its metabolic precursor NADP⁺, this minor modification transforms it into a powerful signaling molecule. wikipedia.org NAADP triggers the release of Ca²⁺ from intracellular stores, thereby increasing the cytosolic Ca²⁺ concentration, which in turn modulates a variety of cellular processes. wikipedia.orgfrontiersin.org

The action of NAADP is distinct from other Ca²⁺-mobilizing messengers like inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). nih.govresearchgate.net It acts on a separate Ca²⁺ storage pool, primarily acidic organelles such as endosomes and lysosomes. wikipedia.orgportlandpress.comphysoc.org This targeting of acidic stores represents a paradigm shift from the conventional understanding that the endoplasmic reticulum (ER) is the sole major intracellular Ca²⁺ reservoir. wikipedia.org The release of Ca²⁺ from these acidic vesicles by NAADP can initiate localized Ca²⁺ signals that can then be amplified into global cellular responses. frontiersin.orgphysoc.orgfrontiersin.org This triggering mechanism suggests that NAADP is often the initial messenger in a signaling cascade, setting the stage for subsequent amplification by other Ca²⁺ release mechanisms. frontiersin.orgfrontiersin.org

Enzymatic Regulation of NAADP Synthesis and Degradation by CD38 and NAD Glycohydrolase

The synthesis and degradation of NAADP are critical for controlling its signaling function, and the enzyme CD38 plays a central, albeit complex, role in this process. tandfonline.comnih.gov CD38 is a multifunctional ectoenzyme that can catalyze the formation of NAADP from NADP⁺ and nicotinic acid through a base-exchange reaction. tandfonline.comnih.govtandfonline.com This reaction is notably favored in an acidic environment, which has led to the hypothesis that NAADP synthesis occurs within acidic endolysosomal compartments where CD38 can be localized. nih.govtandfonline.com

In addition to synthesis, CD38 is also implicated in the degradation of NAADP by hydrolyzing it to 2'-phospho-ADPR. mdpi.comscirp.org This dual function positions CD38 as a key regulator of NAADP levels. However, the precise role of CD38 in NAADP metabolism can be cell-type specific and remains a subject of ongoing research, with some studies suggesting it primarily degrades NAADP in certain contexts. mdpi.com Other enzymes, such as NAD glycohydrolases, also participate in NAD⁺ metabolism, contributing to the pool of precursors for NAADP synthesis. tandfonline.comunits.it The activity of these enzymes is crucial for maintaining the balance of NAD⁺ metabolites and ensuring that NAADP signaling is appropriately regulated. nih.govfrontiersin.org

Distinctions in Intracellular Calcium Release Systems (IP₃, cADPR, NAADP)

The cell employs at least three major second messengers to mobilize Ca²⁺ from intracellular stores: IP₃, cADPR, and NAADP. While all three ultimately increase cytosolic Ca²⁺, they operate through distinct mechanisms, target different Ca²⁺ stores, and activate separate channels, allowing for highly specific and localized signaling events. nih.govscielo.br

IP₃ and cADPR primarily trigger Ca²⁺ release from the endoplasmic reticulum (ER) by activating IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), respectively. physoc.orgscirp.org In contrast, NAADP selectively mobilizes Ca²⁺ from acidic organelles, such as lysosomes and endosomes, by gating a distinct class of channels. wikipedia.orgportlandpress.comphysoc.org This fundamental difference in the target organelle is a key distinguishing feature of the NAADP signaling pathway. wikipedia.org

Furthermore, the systems exhibit different sensitivities to Ca²⁺ itself. Both the IP₃ and cADPR systems are modulated by cytosolic Ca²⁺ levels in a biphasic manner, a process known as Ca²⁺-induced Ca²⁺ release (CICR). embopress.org NAADP-mediated Ca²⁺ release, however, appears to be independent of the ambient Ca²⁺ concentration, making it an effective trigger for initiating Ca²⁺ signals even at resting Ca²⁺ levels. ox.ac.ukembopress.orgportlandpress.com The pathways also show no cross-desensitization, meaning that the activation of one system does not prevent the others from functioning, allowing for complex and integrated signaling patterns. frontiersin.orgportlandpress.com

Table 1: Comparison of Intracellular Ca²⁺ Release Systems

| Feature | Inositol 1,4,5-trisphosphate (IP₃) | Cyclic ADP-ribose (cADPR) | Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) |

|---|---|---|---|

| Primary Ca²⁺ Store | Endoplasmic Reticulum (ER) physoc.orgscirp.org | Endoplasmic Reticulum (ER) physoc.orgscirp.org | Acidic Organelles (Lysosomes, Endosomes) wikipedia.orgportlandpress.comphysoc.org |

| Receptor/Channel | IP₃ Receptors (IP₃Rs) scirp.org | Ryanodine Receptors (RyRs) scirp.org | Two-Pore Channels (TPCs) portlandpress.comphysoc.org |

| Ca²⁺-Induced Ca²⁺ Release (CICR) | Yes, biphasic regulation embopress.org | Yes, sensitizes RyRs to Ca²⁺ scielo.br | No, acts as a trigger ox.ac.ukembopress.org |

| Store Sensitivity | Thapsigargin-sensitive portlandpress.com | Thapsigargin-sensitive portlandpress.com | Thapsigargin-insensitive (in some systems) wikipedia.orgox.ac.uk |

| Potency | Micromolar range | Micromolar range | Nanomolar range (most potent) frontiersin.orgphysoc.org |

Regulation of Intracellular Calcium Homeostasis by Calcium-Nicotinate Related Pathways

The regulation of autophagy, a key cellular recycling process, is one example where NAADP-mediated Ca²⁺ signaling is vital for maintaining homeostasis. scirp.orgebi.ac.uk The release of Ca²⁺ from lysosomes, orchestrated by NAADP, influences the trafficking and fusion of autophagosomes with lysosomes, ensuring the proper degradation and recycling of cellular components. scirp.org This highlights how nicotinate-related pathways are woven into the fabric of fundamental cellular processes that depend on precise Ca²⁺ control.

Modulation of Calcium Channels (TRPM2, TPCs, Ryanodine Receptors) by NAD⁺ Metabolites

Metabolites of NAD⁺, including NAADP and ADP-ribose (ADPR), exert significant regulatory effects on several types of ion channels, thereby influencing Ca²⁺ signaling.

Two-Pore Channels (TPCs): TPCs, located on endolysosomal membranes, are considered the primary molecular targets for NAADP. portlandpress.comphysoc.orgfrontiersin.org The binding of NAADP to TPCs (or an accessory protein in the channel complex) gates the channel, allowing Ca²⁺ to exit the acidic store into the cytosol. mdpi.comfrontiersin.orgnih.govtmc.edu This activation is a key step in initiating NAADP-dependent Ca²⁺ signals. mdpi.comnih.gov TPCs themselves are subject to complex regulation by other factors, including luminal pH and other signaling molecules, which adds further layers of control to NAADP's effects. frontiersin.orgembopress.org

Ryanodine Receptors (RyRs): While cADPR is the principal NAD⁺-derived activator of RyRs, NAADP can indirectly influence their activity. The initial Ca²⁺ released by NAADP from acidic stores can lower the threshold for activation of RyRs on the adjacent ER, a process known as Ca²⁺-induced Ca²⁺ release. scielo.brahajournals.org This demonstrates a hierarchical signaling cascade where NAADP acts as a trigger and cADPR/RyRs act as amplifiers. ahajournals.org

Transient Receptor Potential Melastatin 2 (TRPM2): TRPM2 channels are non-selective cation channels located on the plasma membrane that are activated by another NAD⁺ metabolite, ADPR. tandfonline.com Activation of TRPM2 by ADPR leads to the influx of extracellular Ca²⁺. tandfonline.com While TRPM2 has been suggested as a potential NAADP receptor, it displays a much lower affinity for NAADP compared to ADPR, and its primary role is linked to Ca²⁺ entry from the extracellular space rather than release from internal stores. portlandpress.com

Nicotinamide Adenine Dinucleotide (NAD/NADP) Metabolism and Calcium Interplay

The metabolism of NAD⁺ and NADP⁺ is intrinsically linked with intracellular Ca²⁺ signaling, forming a reciprocal regulatory relationship. NAD⁺ and its phosphorylated form, NADP⁺, are not just coenzymes for redox reactions but also serve as substrates for the synthesis of Ca²⁺-mobilizing second messengers, including cADPR and NAADP. tandfonline.commdpi.comtandfonline.com The enzymes that produce these messengers, such as CD38, are themselves influenced by the cellular environment. nih.gov

Conversely, Ca²⁺ signaling can regulate NAD⁺ metabolism. For instance, some enzymes involved in the NAD⁺ synthesis pathways are calmodulin-dependent, meaning their activity is modulated by changes in intracellular Ca²⁺ concentration. frontiersin.org This creates a feedback loop where Ca²⁺ can influence the production of the very messengers that regulate its own release. This interplay ensures that the cell can dynamically adjust its signaling capacity based on its metabolic state and external stimuli, tightly integrating cellular energy status with complex signaling networks.

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Calcium nicotinate | |

| Nicotinate Adenine Dinucleotide Phosphate | NAADP |

| Inositol 1,4,5-trisphosphate | IP₃ |

| Cyclic ADP-ribose | cADPR |

| Nicotinamide Adenine Dinucleotide | NAD⁺ |

| Nicotinamide Adenine Dinucleotide Phosphate | NADP⁺ |

| 2'-phospho-ADP-ribose | 2'-phospho-ADPR |

| ADP-ribose | ADPR |

| Ryanodine | |

| Thapsigargin | |

| Nicotinamide |

Nicotinic Acid as a Precursor in NAD/NADP Biosynthesis Pathways

Nicotinic acid is one of several dietary precursors, collectively known as vitamin B3, that cells can use to synthesize NAD+. wikipedia.orgaboutnad.com It is utilized in a specific synthesis route called the Preiss-Handler pathway. oregonstate.eduwikipedia.org This pathway converts nicotinic acid into nicotinic acid mononucleotide (NAMN), a direct intermediate in the production of NAD+. oregonstate.edunih.gov The indispensable amino acid tryptophan can also serve as a substrate for the de novo synthesis of NAD+, eventually converging with the pathway that utilizes nicotinic acid. foodandnutritionresearch.netresearchgate.net The resulting NAD+ can then be phosphorylated by the enzyme NAD kinase to form NADP+. oregonstate.eduwikipedia.org NAD+ and NADP+, along with their reduced forms NADH and NADPH, are involved in more bodily reactions than derivatives of any other vitamin. foodandnutritionresearch.net

Role of Nicotinate Phosphoribosyltransferase (NAPRT) in NAD+ Synthesis

Nicotinate phosphoribosyltransferase (NAPRT) is the crucial first and rate-limiting enzyme in the Preiss-Handler salvage pathway. frontiersin.orgunito.it This enzyme catalyzes the conversion of nicotinic acid and 5-phospho-D-ribose 1-phosphate (PRPP) into nicotinic acid mononucleotide (NAMN) and pyrophosphate (PPi). researchgate.netfrontiersin.orgunito.it By initiating this pathway, NAPRT plays a vital role in maintaining cellular NAD+ levels, which is particularly important for protecting cells against oxidative stress. uniprot.orgnih.gov The expression and activity of NAPRT can be tissue-specific, and in some tissues like the liver, heart, and kidney, nicotinic acid is a more efficient NAD+ precursor than nicotinamide, highlighting the importance of this enzyme. frontiersin.orgunito.it Cancer cells that lack NAPRT expression become more dependent on other NAD+ synthesis pathways for survival. mdpi.com

Table 1: Key Features of Nicotinate Phosphoribosyltransferase (NAPRT)

| Feature | Description | References |

| Enzyme Name | Nicotinate phosphoribosyltransferase | frontiersin.orguniprot.org |

| Abbreviation | NAPRT | frontiersin.org |

| EC Number | 2.4.2.11 | frontiersin.orgunito.it |

| Function | Catalyzes the first and rate-limiting step in the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid. | frontiersin.orgunito.itnih.gov |

| Reaction | Nicotinic Acid + PRPP → Nicotinic Acid Mononucleotide (NAMN) + PPi | researchgate.netfrontiersin.orgunito.it |

| Cellular Location | Found in the nucleus and cytoplasm. | nih.gov |

| Significance | Essential for NAD+ homeostasis, particularly in certain tissues and under conditions of oxidative stress. | nih.gov |

Nicotinate/Nicotinamide Mononucleotide Adenyltransferase (NMNAT) Activity and Regulation

Following the formation of NAMN by NAPRT, the enzyme nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) catalyzes the next step. nih.gov NMNAT facilitates the reversible reaction where an adenylyl group from ATP is transferred to NAMN to form nicotinic acid adenine dinucleotide (NaAD). researchgate.netnih.gov The final step in this pathway is the amidation of NaAD by NAD synthase (NADS), which uses glutamine as a nitrogen donor to produce the final NAD+ molecule. oregonstate.eduresearchgate.net

NMNAT enzymes are not exclusive to the nicotinic acid pathway; they are central to NAD+ biosynthesis as they also catalyze the conversion of nicotinamide mononucleotide (NMN) to NAD+. nih.govuniprot.org In humans, there are different isoforms of NMNAT (NMNAT1, NMNAT2, NMNAT3) that are localized to different cellular compartments, including the nucleus, Golgi complex, and mitochondria, suggesting distinct regulatory roles and functions in managing compartmentalized NAD+ pools. nih.gov Besides its catalytic role, NMNAT has been shown to have non-enzymatic functions, such as acting as a molecular chaperone to aid protein folding and regulating the activity of other enzymes through direct protein-protein interactions. nih.govsdbonline.org

Salvage and De Novo Pathways in NAD+ Generation

Cells generate NAD+ through two main types of pathways: de novo synthesis and salvage pathways. wikipedia.orgresearchgate.net

De Novo Pathway : This pathway synthesizes NAD+ from the amino acid tryptophan. researchgate.netstanford.edu Through a series of enzymatic steps, tryptophan is converted to quinolinic acid (QA), which is then transformed by quinolinate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NAMN). researchgate.netstanford.edu From this point, it merges with the final steps of the Preiss-Handler salvage pathway. nih.govresearchgate.net In mammals, significant de novo synthesis primarily occurs in the liver and kidneys. wikipedia.org

Salvage Pathways : These pathways recycle NAD+ precursors, such as nicotinic acid (NA), nicotinamide (Nam), and nicotinamide riboside (NR), to resynthesize NAD+. wikipedia.orgaboutnad.comresearchgate.net The salvage pathways are essential in humans, as demonstrated by the deficiency disease pellagra, which arises from a lack of dietary vitamin B3. wikipedia.org Most tissues rely heavily on these pathways to maintain their required NAD+ levels, which are constantly consumed by various cellular reactions. wikipedia.org The Preiss-Handler pathway, which utilizes nicotinic acid, is a key salvage pathway. aboutnad.com Another major salvage pathway uses the enzyme nicotinamide phosphoribosyltransferase (NAMPT) to convert nicotinamide to nicotinamide mononucleotide (NMN). mdpi.com

While the de novo pathway allows for the creation of NAD+ from a basic amino acid, salvage pathways are generally considered more efficient for replenishing NAD+ pools, especially under conditions of cellular stress. aboutnad.com

Table 2: Comparison of NAD+ Biosynthesis Pathways

| Feature | De Novo Pathway | Salvage Pathways (e.g., Preiss-Handler) |

| Primary Precursor | Tryptophan | Nicotinic Acid, Nicotinamide, Nicotinamide Riboside |

| Key Intermediate | Quinolinic Acid (QA) | Nicotinic Acid Mononucleotide (NAMN), Nicotinamide Mononucleotide (NMN) |

| Rate-Limiting Enzyme (Example) | Quinolinate Phosphoribosyltransferase (QPRT) | Nicotinate Phosphoribosyltransferase (NAPRT), Nicotinamide Phosphoribosyltransferase (NAMPT) |

| Primary Location in Mammals | Liver, Kidneys | Most tissues |

| Efficiency | Considered less efficient and more energy-consuming. aboutnad.com | Generally more efficient for recycling and maintaining NAD+ levels. aboutnad.com |

Chemical Compounds Mentioned

Applications in Materials Science and Biotechnology

Calcium-Based Materials Development

Calcium-based materials are foundational in many technological and biomedical applications. The incorporation of nicotinate ligands into calcium frameworks can lead to materials with tailored properties.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Calcium-based MOFs (Ca-MOFs) are recognized for their stability, low toxicity, and potential in various applications, including molecular separations and biomedical uses osti.govosti.gov. Nicotinate has been identified as a potential organic ligand for constructing MOFs with calcium and strontium mdpi.com. While specific synthesis and detailed characterization data for calcium nicotinate MOFs are still emerging, research into calcium-based MOFs in general demonstrates their versatility. For instance, the synthesis of a calcium benzene-1,3,5-tricarboxylate (Ca-BTC) MOF has been achieved via hydrothermal techniques. This material exhibits a tetragonal crystal structure with a grain size of approximately 24.92 nm. Its characterization included analysis of its metal-organic framework via FTIR and Raman spectroscopy, determination of an energy gap of 3.792 eV suggesting semiconducting behavior, a zeta potential of -13.5 mV indicating instability with good microbial activity, and a conductivity of 0.290 mS/cm nih.gov. Such characterization methodologies are crucial for understanding the properties and potential applications of new MOF structures, including those that might incorporate nicotinate ligands.

Table 1: Representative Calcium-Based MOF Characterization Data

| Property | Value | Method/Technique | Reference |

| Crystal Structure | Tetragonal | XRD | nih.gov |

| Grain Size | 24.92 nm | SEM | nih.gov |

| Energy Gap | 3.792 eV | Photoluminescence | nih.gov |

| Zeta Potential | -13.5 mV | Zeta Potential Analysis | nih.gov |

| Conductivity | 0.290 mS/cm | Conductivity Measurement | nih.gov |

Calcium phosphates (CaPs) are widely utilized as biomaterials for bone regeneration due to their similarity to the mineral phase of bone mdpi.comoatext.com. Materials like hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP) are well-established in this field ucm.es. While direct integration of this compound into established bio-ceramics like Biphasic Calcium Phosphate (BCP) is not extensively documented, nicotinate derivatives have been noted in the context of dental materials argentina.gob.ar. Research into calcium-based biomaterials often focuses on enhancing bioactivity, biodegradability, and mechanical performance. For example, calcium citrate has been explored in combination with octacalcium phosphate (OCP) and gelatin for bone regeneration, influencing hydroxyapatite (HAp) formation mdpi.com. The broader field of calcium-based biomaterials, including various calcium phosphates and calcium silicates, continues to be a focus for improving bone tissue engineering strategies ucm.esrsc.orgfdiworlddental.orgdecisionsindentistry.com. Further research may explore how the nicotinate moiety could be integrated to impart specific biological activities or properties to calcium-based biomaterials.

Metal-Organic Frameworks (MOFs) Synthesis and Characterization

Potential in Advanced Chemical Synthesis Methodologies

The development of more efficient and environmentally friendly chemical synthesis methods is a critical area of research.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. While direct green synthesis routes specifically for this compound are not widely detailed in the provided literature, research into the synthesis of related nicotinate compounds has explored sustainable methodologies. For instance, efficient and green synthesis of nicotinamide derivatives has been achieved using enzymatic catalysis (Novozym® 435) in sustainable continuous-flow microreactors, starting from methyl nicotinate rsc.orgnih.gov. These methods offer shorter reaction times, higher yields, and reduced environmental impact compared to traditional batch processes. Furthermore, multicomponent reactions for synthesizing nicotinate derivatives have been reported to align with general principles of green chemistry by shortening reaction times and improving yields researchgate.net. The principles demonstrated in these studies could potentially be adapted for the synthesis of this compound, contributing to more sustainable chemical production.

Biotechnological Research Endeavors

The biological roles of nicotinate and its derivatives, particularly their interaction with calcium signaling pathways, are areas of active investigation.

Nicotinates, including nicotinic acid (niacin), are precursors to essential coenzymes like NAD+ and NADP+, which are vital for cellular energy metabolism, DNA repair, and various signaling pathways ontosight.aisci-hub.se. Research has indicated that nicotinic acid can modulate intracellular calcium concentration, affecting cellular processes nih.gov. Studies on NIH3T3 cell lines have shown that high concentrations of nicotinic acid can alter intracellular calcium levels and lead to cytoskeleton disassembly nih.gov. Specifically, treatment with 70 mM nicotinic acid was observed to initially reduce and subsequently elevate intracellular [Ca2+] nih.gov. Calcium homeostasis, the maintenance of stable intracellular calcium levels, is fundamental to numerous cellular functions, including cell proliferation, division, and energy metabolism frontiersin.orgebi.ac.uknih.gov. While direct research on this compound's specific role in cellular homeostasis is limited, the known effects of nicotinic acid on calcium signaling suggest potential areas for investigation. Furthermore, nicotinic acid adenine dinucleotide phosphate (NAADP) has been identified as a potent and specific stimulus for calcium release from intracellular stores, acting via a distinct mechanism from other known calcium-mobilizing messengers researchgate.netwikipedia.orgnih.gov. Nicotinic acid derivatives also interact with nicotinic acetylcholine receptors (nAChRs), which can influence calcium homeostasis and neuronal integrity, particularly in the context of neurodegenerative diseases nih.gov. These findings underscore the broader biological significance of nicotinate compounds in cellular calcium regulation, positioning them as potential tools for understanding complex cellular signaling mechanisms.

Future Research Directions

Elucidating Novel Calcium Nicotinate Derivatives and Analogues

Future research should focus on the synthesis and characterization of novel derivatives of this compound. This involves modifying the nicotinic acid moiety or exploring different calcium salt formations to enhance specific properties such as bioavailability, targeted delivery, or therapeutic efficacy. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds.

Research has shown that various nicotinic acid derivatives exhibit promising antimicrobial, anti-inflammatory, and potential anticancer activities benthamdirect.commdpi.comnih.gov. SAR studies on nicotinic acid analogues have revealed that modifications at specific positions of the pyridine ring can significantly influence biological activity core.ac.ukmdpi.comnih.gov. For this compound, future efforts could involve creating prodrugs or esterified forms of nicotinic acid that are released in the presence of calcium, or exploring calcium complexes with modified nicotinic acid ligands. Such approaches could lead to improved therapeutic profiles and reduced side effects.

| Derivative Type | Potential Modification | Target Activity | Rationale |

| Nicotinic Acid Analogues | Substitution at pyridine ring (e.g., halogens, alkyls) | Enhanced antimicrobial, anti-inflammatory, or metabolic effects | SAR studies indicate position-specific activity core.ac.ukmdpi.com. |

| Calcium Salt Modifications | Varying counter-ions, incorporation into supramolecular structures | Improved bioavailability, controlled release, enhanced stability | Calcium salts are known for diverse properties and can influence drug delivery ajol.info. |

| Prodrugs | Esterification, amidation of nicotinic acid moiety | Targeted delivery, improved absorption, reduced side effects | A common strategy for enhancing drug profiles and patient compliance core.ac.uk. |

| Hybrid Structures | Conjugation with other bioactive molecules | Synergistic effects, multi-target agents | Combining known pharmacophores could lead to compounds with broader therapeutic potential. |

Deeper Exploration of Molecular Signaling Networks Involving this compound

A significant area for future research lies in understanding the intricate molecular signaling pathways influenced by this compound. This includes clarifying its interactions with cellular receptors, the role of calcium ions in these interactions, and the downstream cellular consequences.

Nicotinic acid is known to activate G protein-coupled receptors such as GPR109A, which plays a role in lipid metabolism and immune cell function ahajournals.orgoregonstate.edudirectivepublications.org. Furthermore, nicotinic acid and its metabolites, like NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate), are implicated in calcium signaling. NAADP is a potent second messenger that mobilizes calcium from intracellular stores, interacting with channels such as TPCs, RyRs, and IP3Rs genome.jplibretexts.orgnih.govfrontiersin.orgresearchgate.netphysiology.orgplos.org. Research is needed to determine how this compound, as a distinct entity, modulates these pathways, particularly the specific calcium channels and stores it targets, and whether the presence of calcium influences the binding or signaling efficacy of the nicotinate moiety. High concentrations of nicotinic acid have also been shown to affect the cytoskeleton and intracellular transport nih.govnih.gov, suggesting potential avenues for investigating this compound's impact on cellular structure and dynamics.

| Pathway/Receptor | Known Interaction with Nicotinic Acid/Calcium | Unanswered Questions for this compound | Potential Future Research Focus |

| GPR109A | Nicotinic acid activates GPR109A, affecting lipid metabolism and immune cells ahajournals.orgoregonstate.edudirectivepublications.org. | Direct activation of GPR109A by this compound; role of calcium in this activation. | Investigating this compound binding affinity and downstream signaling via GPR109A, including the influence of calcium ions on receptor activation. |

| NAADP Signaling | Nicotinic acid influences NAADP-mediated calcium release nih.govphysiology.org; NAADP targets TPCs, RyRs, IP3Rs genome.jplibretexts.orgfrontiersin.orgresearchgate.net. | How this compound affects NAADP synthesis/activity; direct interaction of this compound with NAADP-related channels. | Elucidating the specific calcium channels and stores modulated by this compound; understanding synergistic effects of calcium and nicotinate in signaling. |

| Cytoskeletal Regulation | High concentrations of nicotinic acid affect cytoskeleton (microtubules, F-actin) and intracellular transport nih.govnih.gov. | Whether this compound exhibits similar effects and the role of calcium in this process. | Investigating the dose-dependent effects of this compound on cytoskeletal dynamics and intracellular transport, and the calcium-dependent mechanisms. |

Integration of Multi-Omics Data for Systems-Level Understanding

The application of multi-omics approaches—integrating transcriptomics, proteomics, and metabolomics—offers a powerful strategy for a comprehensive, systems-level understanding of this compound's biological mechanisms.

Multi-omics analyses are increasingly employed to decipher complex cellular responses to various stimuli, including chemical perturbations and calcium signaling pathways unh.eduresearchgate.nettandfonline.comnih.govresearchgate.nettandfonline.com. Transcriptomic studies have identified genes involved in calcium homeostasis and pathways affected by nicotinic acid directivepublications.orgnih.govnih.gov. Metabolomics has provided insights into metabolic shifts induced by nicotinic acid or during inflammatory processes mdpi.comnih.govplos.org. By integrating these diverse data types, researchers can construct detailed molecular maps of this compound's cellular actions, identify novel therapeutic targets, and potentially discover biomarkers predictive of response or toxicity.

| Omics Data Type | Potential Insights into this compound Action | Example Research Application | Future Research Goal for this compound |

| Transcriptomics | Gene expression changes related to calcium channels, metabolic enzymes, receptors (e.g., GPR109A), and cytoskeletal proteins. | Identifying pathways dysregulated by calcium or nicotinic acid directivepublications.orgunh.edunih.gov. | Mapping the transcriptomic signature of this compound treatment to identify key regulatory genes and pathways involved in its cellular effects. |

| Proteomics | Changes in protein abundance, post-translational modifications, and protein-protein interactions in signaling cascades. | Identifying protein targets affected by cellular stress or signaling events tandfonline.comnih.gov. | Profiling the proteome to identify proteins directly or indirectly modulated by this compound, providing insights into its molecular targets. |

| Metabolomics | Alterations in metabolic pathways, cofactor levels (e.g., NAD+/NADH), and intermediate metabolites. | Tracking metabolic shifts in response to inflammatory stimuli or drug inhibition mdpi.comnih.govplos.org. | Analyzing the metabolomic profile of cells treated with this compound to understand its impact on cellular energy, metabolic homeostasis, and related pathways. |

| Integrated Multi-Omics | Systems-level understanding of molecular responses, identification of key regulatory nodes, predictive modeling. | Understanding complex cellular responses to external stimuli tandfonline.comtandfonline.com. | Building a comprehensive systems biology model of this compound's cellular actions by integrating data from multiple omics layers to reveal emergent properties. |

Advanced Materials Design and Engineering Utilizing this compound Principles

This compound presents an opportunity for innovation in materials science, particularly in the design of novel Metal-Organic Frameworks (MOFs) and coordination polymers.

Nicotinic acid and calcium ions are established building blocks for MOFs, materials known for their high surface areas, tunable porosity, and diverse applications in gas storage, catalysis, and sensing ajol.inforesearchgate.netacs.org. Nicotinic acid-based MOFs have demonstrated luminescence properties and potential for drug delivery acs.orgmdpi.com. Future research can focus on synthesizing this compound-based MOFs or related coordination polymers. This could involve tailoring the framework structure to incorporate specific functionalities, such as enhanced luminescence, selective gas adsorption, or improved catalytic activity, by leveraging the combined chemical properties of calcium and the nicotinate ligand.

| Material Type | Components/Ligands | Metal Node(s) | Potential Properties/Applications | Future Research Focus for this compound |

| Metal-Organic Frameworks (MOFs) | Nicotinic acid, other organic ligands | Calcium, other metal ions | Gas adsorption, catalysis, sensing, drug delivery, luminescence researchgate.netacs.orgmdpi.com. | Designing this compound-based MOFs with tailored porosity, enhanced luminescence, or specific sensing capabilities, potentially for targeted delivery or diagnostic applications. |

| Coordination Polymers | Nicotinic acid, other coordinating molecules | Calcium | Structural diversity, magnetic or optical properties | Synthesizing novel coordination polymers using this compound to explore unique structural arrangements and emergent properties, such as novel optical or magnetic behaviors. |

| Functional Composites | This compound integrated into polymer matrices or nanoparticles | N/A (as component) | Enhanced mechanical strength, controlled release, modified surface properties | Developing composite materials that incorporate this compound for targeted delivery systems, controlled release matrices, or as functional additives in advanced polymers. |

| Hybrid Materials | This compound combined with other functional molecules (e.g., quantum dots, nanoparticles) | N/A (as component) | Multifunctional materials for sensing, imaging, or therapeutic applications | Creating hybrid nanostructures where this compound contributes to the overall material functionality, potentially enabling synergistic effects for advanced applications. |

Compound List:

this compound

Nicotinic acid (Niacin)

Nicotinamide

NAD+ (Nicotinamide Adenine Dinucleotide)

NADP+ (Nicotinamide Adenine Dinucleotide Phosphate)

NADH (Nicotinamide Adenine Dinucleotide, reduced form)

NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate)

cADPR (Cyclic Adenosine Diphosphoribose)

IP3 (Inositol Trisphosphate)

RyRs (Ryanodine Receptors)

TPCs (Two-Pore Channels)

TRPM2 (Transient Receptor Potential Melastatin 2)

GPR109A (Hydroxycarboxylic Acid Receptor 2)

GPR109B (Hydroxycarboxylic Acid Receptor 3)

TRPV1 (Transient Receptor Potential Vanilloid 1)

FOXO1 (Forkhead Box O1)

Akt (Protein Kinase B)